Dimethyl (4R,5R)-1,3,2-dioxathiolane-4,5-dicarboxylate 2,2-dioxide
CAS No.: 117470-90-3
Cat. No.: VC20797247
Molecular Formula: C6H8O8S
Molecular Weight: 240.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 117470-90-3 |
|---|---|
| Molecular Formula | C6H8O8S |
| Molecular Weight | 240.19 g/mol |
| IUPAC Name | dimethyl 2,2-dioxo-1,3,2-dioxathiolane-4,5-dicarboxylate |
| Standard InChI | InChI=1S/C6H8O8S/c1-11-5(7)3-4(6(8)12-2)14-15(9,10)13-3/h3-4H,1-2H3 |
| Standard InChI Key | YZPCWPMIVKWDOZ-UHFFFAOYSA-N |
| Isomeric SMILES | COC(=O)[C@H]1[C@@H](OS(=O)(=O)O1)C(=O)OC |
| SMILES | COC(=O)C1C(OS(=O)(=O)O1)C(=O)OC |
| Canonical SMILES | COC(=O)C1C(OS(=O)(=O)O1)C(=O)OC |
Introduction
Chemical Identity and Structure
Nomenclature and Identification
Dimethyl (4R,5R)-1,3,2-dioxathiolane-4,5-dicarboxylate 2,2-dioxide is known by several alternative names in scientific literature, reflecting its structural characteristics and derivation. The compound is alternatively referred to as "Dimethyl L-tartrate cyclic sulfate," "(-)-Dimethyl 2,3-O-sulfonyl-L-tartrate," and "O-sulfonyl-L-tartrate" . These nomenclature variations highlight the compound's relationship to L-tartaric acid, from which it is derived through cyclization with sulfur trioxide to form the cyclic sulfate structure. The compound is assigned the unique Chemical Abstracts Service (CAS) registry number 117470-90-3, which serves as its definitive identifier in chemical databases and literature . Additional identification parameters include the MDL number MFCD00077752 and PubChem Substance ID 24867637, which facilitate cross-referencing across different chemical databases and information systems . These identifiers collectively ensure precise identification of this specific stereoisomer in scientific communications and commercial transactions.
Structural Properties
The molecular structure of Dimethyl (4R,5R)-1,3,2-dioxathiolane-4,5-dicarboxylate 2,2-dioxide contains several key structural features that define its chemical behavior and applications. The compound has an empirical formula of C₆H₈O₈S with a corresponding molecular weight of 240.19 g/mol . At its core, the structure features a five-membered dioxathiolane ring containing a sulfur atom with two double-bonded oxygen atoms (sulfate group), creating the 2,2-dioxide functionality. This cyclic sulfate moiety is particularly reactive and serves as an excellent leaving group in nucleophilic substitution reactions. The structure contains two stereogenic centers at positions 4 and 5, both with the R configuration, which is critical for its applications in asymmetric synthesis. The compound's structure can be represented in various notation systems including SMILES string (COC(=O)[C@@H]1OS(=O)(=O)O[C@H]1C(=O)OC) and InChI (1S/C6H8O8S/c1-11-5(7)3-4(6(8)12-2)14-15(9,10)13-3/h3-4H,1-2H3/t3-,4-/m1/s1), which encode both its connectivity and stereochemistry . These structural properties collectively contribute to the compound's unique reactivity profile and stereoselectivity in chemical transformations.
Physical and Chemical Characteristics
Dimethyl (4R,5R)-1,3,2-dioxathiolane-4,5-dicarboxylate 2,2-dioxide exhibits distinct physical and chemical properties that inform its handling and applications in research settings. The compound presents as a solid with a reported melting point range of 68-71°C according to literature values . One of its most significant characteristics is its optical activity, with a specific rotation value [α]20D of -73° (c = 2 in chloroform), confirming its chiral nature and optical purity . This specific optical rotation is a critical quality parameter, particularly for applications in asymmetric synthesis where stereochemical purity is essential. The compound contains two methyl ester groups that contribute to its moderate solubility in organic solvents like chloroform, dichloromethane, and other common laboratory solvents. The cyclic sulfate functionality imparts unique reactivity, particularly susceptibility to nucleophilic attack, which enables its use as an electrophilic reagent in various synthetic transformations. Commercial preparations of this compound typically have a high assay value of 97%, indicating the level of purity commonly available for research applications . These physical and chemical characteristics collectively establish this compound as a valuable, well-defined chiral building block for various synthetic applications.
Applications and Research Findings
Agricultural Chemistry Applications
In the realm of agricultural chemistry, Dimethyl (4R,5R)-1,3,2-dioxathiolane-4,5-dicarboxylate 2,2-dioxide has demonstrated significant potential as a foundational compound for developing novel crop protection agents. Research indicates that this chiral compound serves as a valuable precursor in the synthesis of potential pesticides and herbicides that offer improved specificity while minimizing environmental impact compared to conventional agrochemicals . The compound's defined stereochemistry and reactive cyclic sulfate moiety allow researchers to incorporate these structural features into bioactive molecules that can interact with specific biological targets in pest organisms. This stereoselectivity is particularly valuable for developing compounds that interact with chiral biological receptors in target organisms, potentially increasing efficacy while reducing off-target effects on beneficial species. Additionally, the compound enables the development of pesticide candidates with improved biodegradability profiles, addressing growing concerns about persistent organic pollutants in agricultural settings. Researchers have found that derivatives incorporating the core structure of this compound can be tailored to address specific agricultural challenges, including resistance management, which remains a critical concern in contemporary pest control strategies.
Pharmaceutical Development
Physical and Chemical Properties
Detailed Property Profile
Dimethyl (4R,5R)-1,3,2-dioxathiolane-4,5-dicarboxylate 2,2-dioxide possesses a comprehensive set of physical and chemical properties that define its behavior in various experimental settings. The compound's physical state at room temperature is a solid, with a well-characterized melting point range of 68-71°C according to literature values . Its molecular weight of 240.19 g/mol places it in the range of small-molecule building blocks commonly used in organic synthesis and medicinal chemistry . The optical activity of the compound is particularly significant, with a specific rotation [α]20D of -73° when measured at a concentration of 2 g/100 mL in chloroform, confirming its high enantiomeric purity . This optical rotation value serves as an important quality control parameter for researchers utilizing this compound in stereoselective reactions. The compound's solubility profile includes good solubility in chlorinated solvents like chloroform and dichloromethane, moderate solubility in other organic solvents such as acetone and ethyl acetate, and limited solubility in non-polar solvents like hexanes. The reactive cyclic sulfate moiety makes the compound susceptible to hydrolysis under basic conditions, which can be either a limitation requiring careful handling or an advantage in reactions where controlled hydrolysis is desirable.
Structural Data and Parameters
The structural parameters of Dimethyl (4R,5R)-1,3,2-dioxathiolane-4,5-dicarboxylate 2,2-dioxide are comprehensively documented in chemical databases and research literature. The compound's molecular formula C₆H₈O₈S indicates a total of 23 atoms, including 6 carbon atoms, 8 hydrogen atoms, 8 oxygen atoms, and 1 sulfur atom . The structure contains several key functional groups, including two methyl ester groups, a cyclic sulfate, and two stereogenic centers that give rise to its specific optical properties. The compound's exact mass, calculated from its molecular formula, provides a reference point for mass spectrometric analysis and confirmation of its identity in research settings. Its InChI key YZPCWPMIVKWDOZ-QWWZWVQMSA-N serves as a condensed digital representation of the chemical structure that facilitates electronic searches and database cross-referencing . The compound's structure contains a five-membered ring with specific bond angles and lengths that influence its reactivity patterns and stereochemical outcomes in various chemical transformations. The bond angles within the dioxathiolane ring deviate from ideal tetrahedral geometry due to ring strain, contributing to the compound's reactivity, particularly at the electrophilic sulfur center. These detailed structural parameters are essential for understanding the compound's behavior in chemical reactions and for computational studies predicting its interactions with biological targets.
Data Compilation
The available physical, chemical, and structural data for Dimethyl (4R,5R)-1,3,2-dioxathiolane-4,5-dicarboxylate 2,2-dioxide can be compiled into a comprehensive reference table for research purposes. The following table summarizes the key parameters:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume